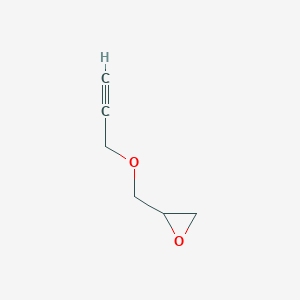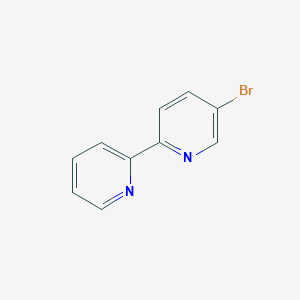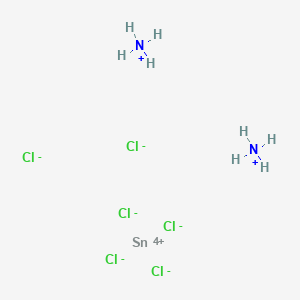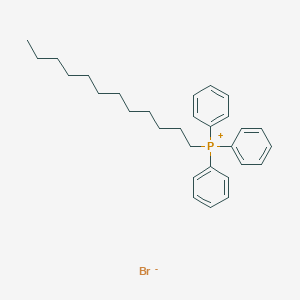
Dodecyltriphenylphosphonium bromide
Descripción general
Descripción
Dodecyltriphenylphosphonium bromide is a phosphonium salt that has been synthesized and studied for its bactericidal properties. It has been shown to be effective against sulfate-reducing bacteria (SRB) with a minimum bactericidal concentration of 30mg/L . The synthesis of this compound and its structural identification were optimized, and its structure was confirmed using infrared spectrometry . Additionally, the synthesis of related triphenylphosphonium salts has been reported, which are synthesized from corresponding halides and triphenylphosphine, yielding high purity products with bactericidal efficiencies .
Synthesis Analysis
The synthesis of dodecyltriphenylphosphonium bromide involves the reaction of a dodecyl halide with triphenylphosphine. The yields for the bromide variant have been reported to be around 70.9%, with the product's purity confirmed by IR and elemental analysis . The synthesis conditions have been optimized to achieve high bactericidal efficiency, particularly against SRB . Similar synthetic methods have been used to produce other aryltriphenylphosphonium bromides, which have been developed as metal-free syntheses and tolerate various functional groups .
Molecular Structure Analysis
The molecular structure of dodecyltriphenylphosphonium bromide has been identified using infrared spectrometry . In related compounds, such as bromotriphenylphosphonium tribromide, the crystal and molecular structures have been determined, showing that the compound exists as discrete monomeric ions in the solid state with a slightly irregular tetrahedral geometry around the phosphorus atom .
Chemical Reactions Analysis
Dodecyltriphenylphosphonium bromide has been primarily studied for its bactericidal properties rather than its reactivity in chemical reactions . However, related triphenylphosphonium salts have been used as reagents in various reactions. For example, propyltriphenylphosphonium bromochromate has been synthesized and used for the efficient and selective oxidation of alcohols to their corresponding aldehydes or ketones . Additionally, bromotriphenylphosphonium tribromide has been used as a brominating agent for double bonds and phenolic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of dodecyltriphenylphosphonium bromide include its high bactericidal efficiency and its solubility in organic solvents . The related compound, propyltriphenylphosphonium bromochromate, has been characterized by various techniques, including IR, UV/Visible, 13C-NMR, and 1H-NMR, and has been shown to crystallize in the monoclinic form . The bromotriphenylphosphonium tribromide has been characterized by single-crystal X-ray diffraction, showing a monoclinic crystal system and discrete monomeric ions in the solid state .
Aplicaciones Científicas De Investigación
-
Surfactant in Polymer Synthesis
-
Catalyst in Organic Compound Synthesis
-
Ionophore in Biological Systems
-
Investigation of Protein Structure and Function
- DTBPB has been used in unraveling the intricacies of protein structure and function .
- Being a quaternary ammonium salt, DTBPB bears a positive charge on its nitrogen atom, enabling interactions with negatively charged molecules such as proteins and nucleic acids .
- This positive charge facilitates the formation of hydrogen bonds with other molecules, consequently influencing the structure and function of proteins .
-
Anticorrosion Efficiency of Nanocomposite Coatings
- Electrospinning of Phosphonium Gemini Surfactants
- DTBPB has been used in the electrospinning of phosphonium gemini surfactants .
- Electrospinning is a fiber production method which uses electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers .
- In this application, bis(diphenylphosphino)alkanes react with excess 1-bromododecane to prepare novel phosphonium gemini surfactants with spacer lengths ranging from 2 to 4 methylenes .
- Complexation with Nucleic Acids
- DTBPB has been used in studies involving the complexation with nucleic acids .
- As a quaternary ammonium salt, DTBPB can interact with negatively charged molecules such as nucleic acids .
- This interaction can be used to study the structure and function of nucleic acids, and could potentially be used in the delivery of nucleic acids in biological systems .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dodecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935130 | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyltriphenylphosphonium bromide | |
CAS RN |
15510-55-1 | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15510-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyltriphenylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQV5UAF87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



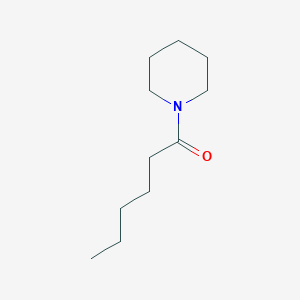
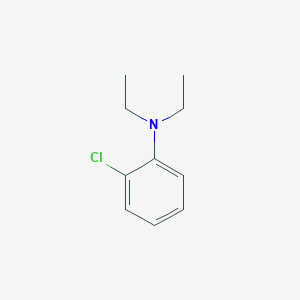

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
